molecular formula C24H21N3O4S2 B2986695 N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252904-11-2

N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2986695
CAS No.: 1252904-11-2
M. Wt: 479.57
InChI Key: AGOTVXDXXDOKHF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • A sulfanyl acetamide side chain at position 2, linked to a 3-acetylphenyl group, which adds polarizability and electron-withdrawing properties due to the acetyl substituent.

The compound’s molecular formula is C₂₃H₂₁N₃O₄S₂, with a calculated molecular weight of 467.57 g/mol.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-15(28)17-6-4-7-18(12-17)25-21(29)14-33-24-26-20-9-10-32-22(20)23(30)27(24)13-16-5-3-8-19(11-16)31-2/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOTVXDXXDOKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using a suitable methoxybenzyl halide and a base.

    Attachment of the Acetylphenyl Group: This step might involve acylation reactions, where the acetylphenyl group is introduced using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a catalyst.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acylating Agents: Acetyl chloride, acetic anhydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may be studied for its potential bioactivity. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno-pyrimidinone derivatives with sulfanyl acetamide side chains are a well-studied class of molecules. Below is a structural and physicochemical comparison of the target compound with two analogs from the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Core/Acetamide) H-Bond Donors H-Bond Acceptors
N-(3-Acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₁N₃O₄S₂ 467.57 3-methoxybenzyl (core), 3-acetylphenyl 1 4
N-(4-Butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₅H₂₅N₃O₂S₂ 463.61 3-methyl, 7-phenyl (core), 4-butylphenyl 1 2
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide C₂₅H₂₇N₃O₂S₂ 465.14 3-ethyl, 5,6-dimethyl (core), 2-ethylphenyl 1 2

Key Observations:

Structural Variations :

  • The target compound uniquely combines a 3-methoxybenzyl group (electron-rich due to methoxy) and a 3-acetylphenyl side chain, enhancing polarity compared to alkyl-substituted analogs.
  • ’s compound features a 7-phenyl group on the core, increasing hydrophobicity, while ’s analog has 5,6-dimethyl substituents, which may improve metabolic stability .

Physicochemical Properties :

  • The target compound has higher oxygen content (O₄ vs. O₂ in analogs), likely improving aqueous solubility.
  • Molecular weight differences (467.57 vs. 463.61/465.14 g/mol) reflect substituent bulk, which could influence bioavailability.

Hydrogen-Bonding Capacity :

  • The target’s 4 H-bond acceptors (vs. 2 in analogs) may enhance target binding affinity, particularly in polar active sites.

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from structural analogs:

  • Kinase Inhibition: Thieno-pyrimidinones with sulfanyl acetamide moieties often target kinases (e.g., JAK2, EGFR) due to their ATP-competitive binding . The 3-methoxybenzyl group may mimic tyrosine residues in kinase domains.
  • Metabolic Stability : Bulkier substituents (e.g., 3-methoxybenzyl) may reduce CYP450-mediated oxidation, extending half-life compared to alkyl-substituted analogs .

Biological Activity

N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and possible therapeutic applications.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structure can be represented as follows:

\text{N 3 acetylphenyl 2 3 3 methoxybenzyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have employed microwave-assisted synthesis to improve yield and reduce reaction times .

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown inhibitory effects on various cancer cell lines including breast cancer (MDA-MB-231) and non-small cell lung cancer. In vitro studies demonstrated that certain derivatives achieved over 80% inhibition of cell proliferation at specific concentrations .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Inhibition (%)
Compound AMDA-MB-2311587
Compound BA549 (Lung Cancer)2075
Compound CHeLa (Cervical Cancer)1090

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, compounds related to thieno[3,2-d]pyrimidine have demonstrated antimicrobial activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell walls or inhibit essential enzymes required for bacterial growth .

Case Studies

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